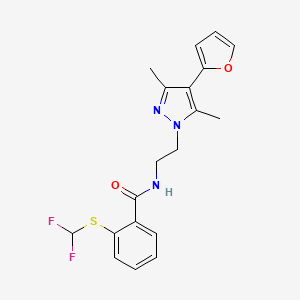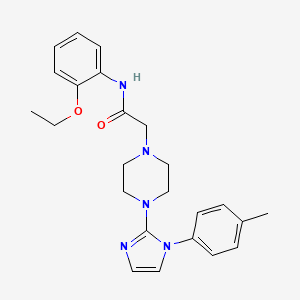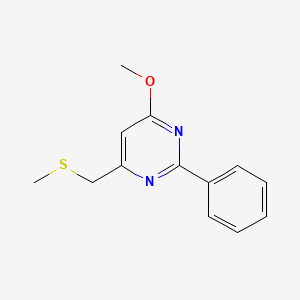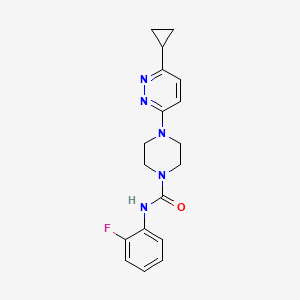
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a piperazine-based compound that has been synthesized through a unique method and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
PET Radioligands for Neuroreceptor Imaging
Research on analogs of WAY100635, like "N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides", has shown promising applications in PET (Positron Emission Tomography) imaging. These compounds, designed for high affinity and selectivity towards 5-HT1A receptors, have been identified for their potential in neuroimaging, aiding in the diagnosis and study of neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activity
Another area of application involves the synthesis and study of compounds with antimicrobial properties. For instance, derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone have been synthesized and tested for antibacterial and antifungal activities. These compounds have shown significant activity against various pathogens, suggesting their potential in developing new antimicrobial agents (Patel & Patel, 2010).
Antibacterial Quinolones
Research on novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has demonstrated their efficacy as antibacterial agents. These compounds, including variations with cyclopropyl and p-fluorophenyl groups, have been compared with conventional antibiotics like ciprofloxacin for their in vitro and in vivo antibacterial activities. This research contributes to the ongoing development of quinolone-based antibacterials with potentially improved properties (Ziegler et al., 1990).
Photostability Studies
The photostability of compounds, such as ciprofloxacin, under irradiation in aqueous solutions has been investigated, revealing insights into the chemical stability and potential degradation pathways of fluoroquinolones upon exposure to light. These studies are crucial for understanding the stability and safe handling of these compounds in various applications (Mella, Fasani, & Albini, 2001).
Propiedades
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c19-14-3-1-2-4-16(14)20-18(25)24-11-9-23(10-12-24)17-8-7-15(21-22-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLDGQIAMIIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)
![Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2390427.png)
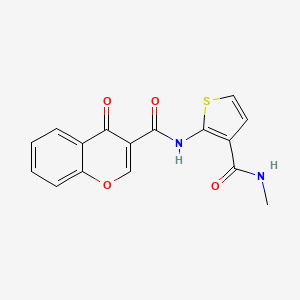
![Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2390432.png)
![methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B2390433.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2390438.png)
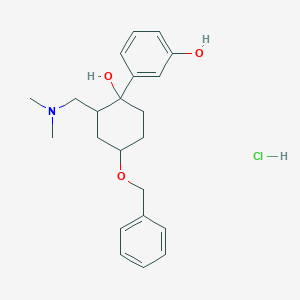
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2390441.png)
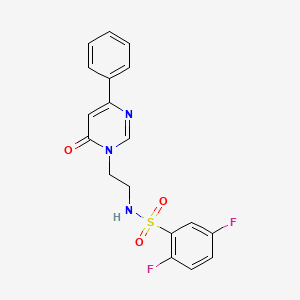
![2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B2390443.png)
